N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

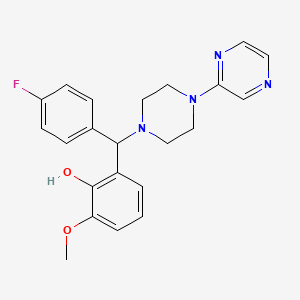

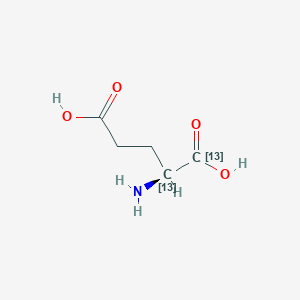

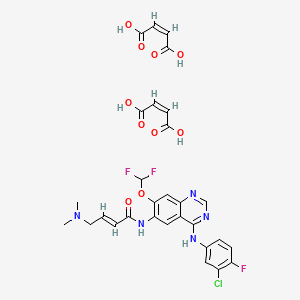

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a stable isotope-labeled peptide. It is used in various scientific research fields, including metabolic research, environmental studies, clinical diagnostics, and organic chemistry. The compound’s molecular formula is C37 13C2H41N2 15NO8S, and it has a molecular weight of 714.8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:

Protection of Amino and Carboxyl Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) groups, and the carboxyl groups are protected using benzyl (Bzl) esters.

Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Deprotection: The protective groups are removed using hydrogenation or acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, using automated peptide synthesizers, and employing large-scale purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N undergoes various chemical reactions, including:

Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The benzyl protective groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: DTT or TCEP in aqueous buffers.

Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include disulfide-linked peptides, deprotected peptides, and substituted peptides .

Scientific Research Applications

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is widely used in scientific research, including:

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

Organic Chemistry: Used as a chemical reference for identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics

Mechanism of Action

The mechanism of action of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N involves its incorporation into metabolic pathways or binding to specific molecular targets. The stable isotope labels (13C and 15N) allow for tracking and quantification using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound interacts with enzymes and proteins, providing insights into biochemical processes and molecular pathways .

Comparison with Similar Compounds

Similar Compounds

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl: The unlabelled version of the compound.

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C: Labeled with only 13C.

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-15N: Labeled with only 15N.

Uniqueness

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is unique due to its dual stable isotope labeling (13C and 15N), which provides enhanced sensitivity and specificity in tracking and quantifying metabolic processes compared to single-labeled or unlabelled compounds .

Properties

Molecular Formula |

C39H41N3O8S |

|---|---|

Molecular Weight |

714.8 g/mol |

IUPAC Name |

benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/i23+1,36+1,40+1 |

InChI Key |

ZOUVMBFVVPMFTH-DKLJFLSFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)NC(CSCC2=CC=CC=C2)C(=O)[15NH][13CH2][13C](=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)

![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)

![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)